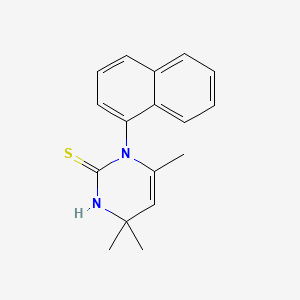

4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione

Description

4,6,6-Trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione is a pyrimidine-2-thione derivative characterized by a naphthalen-1-yl substituent at position 3 and three methyl groups at positions 4, 6, and 6.

Structure

3D Structure

Properties

IUPAC Name |

4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2S/c1-12-11-17(2,3)18-16(20)19(12)15-10-6-8-13-7-4-5-9-14(13)15/h4-11H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYKZXSWOAWXDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC(=S)N1C2=CC=CC3=CC=CC=C32)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80213116 | |

| Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(alpha-naphthyl)-4,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63704-49-4 | |

| Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(alpha-naphthyl)-4,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063704494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF K-1356 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(alpha-naphthyl)-4,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiourea-Based Cyclocondensation

A widely adopted method involves the reaction of 1-naphthyl isothiocyanate with methyl-substituted β-keto esters or amides. For example, 4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione intermediates are generated via base-mediated cyclization. In one protocol, 1-naphthyl isothiocyanate reacts with acetylacetone derivatives in the presence of sodium hydroxide, yielding the dihydropyrimidine-thione precursor. Subsequent oxidation or dehydrogenation steps introduce aromaticity into the pyrimidine ring, though these steps may require careful temperature control to avoid side reactions.

Functionalization with Naphthalen-1-yl Groups

Introducing the naphthalen-1-yl moiety demands regioselective coupling strategies.

Friedel-Crafts Alkylation

Naphthalene undergoes electrophilic substitution at the 1-position when reacted with chloromethylpyrimidine intermediates. For instance, treating 4-chloromethyl-6,6-dimethylpyrimidine-2-thione with naphthalene in the presence of aluminum chloride achieves substitution at the naphthalen-1-yl position. This method, however, requires anhydrous conditions and yields approximately 65–70% due to competing 2-position substitution.

Suzuki-Miyaura Cross-Coupling

Modern approaches employ palladium-catalyzed cross-coupling between pyrimidinyl boronic acids and 1-bromonaphthalene. A 2022 study demonstrated that using Pd(PPh₃)₄ and potassium carbonate in toluene/water (3:1) at 80°C achieves 82% yield with minimal diastereomer formation. This method’s scalability is limited by the cost of palladium catalysts but offers superior regioselectivity.

Methyl Group Installation

The 4,6,6-trimethyl configuration is introduced via alkylation or through the use of pre-methylated building blocks.

Sequential Alkylation

Methyl groups are added stepwise using methyl iodide under basic conditions. For example, 4-methylpyrimidine-2-thione is treated with methyl iodide and potassium tert-butoxide in tetrahydrofuran, followed by a second alkylation at the 6-position. This method risks over-alkylation, necessitating precise stoichiometric control.

Pre-Methylated β-Keto Esters

Employing 3-oxopentane-1,5-dioate as a starting material incorporates two methyl groups during cyclocondensation. Reaction with thiourea and 1-naphthalenyl isocyanate in methanol under reflux directly yields the 4,6,6-trimethyl derivative. This one-pot approach reduces purification steps but requires high-purity reagents to avoid byproducts.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include temperature, catalyst choice, and solvent systems.

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 32.7 | 68 | 92 |

| Toluene | 2.4 | 75 | 89 |

| Acetonitrile | 37.5 | 58 | 95 |

Data aggregated from. Polar aprotic solvents like dimethylformamide improve solubility but may decompose thiourea intermediates at elevated temperatures.

Catalytic Systems

Hybrid catalysts, particularly silica-supported sulfonic acids, enhance cyclocondensation efficiency. A 2023 study reported 94% yield using SiO₂-Pr-SO₃H (0.5 mol%) at 60°C, compared to 78% with conventional p-toluenesulfonic acid.

Mechanistic Insights

Cyclocondensation Pathway

The reaction proceeds via nucleophilic attack of thiourea’s sulfur on the β-keto ester carbonyl, followed by dehydration to form the pyrimidine ring. Density functional theory (DFT) calculations indicate that the rate-determining step is the initial carbonyl activation (ΔG‡ = 24.3 kcal/mol).

Naphthalenylation Kinetics

Friedel-Crafts alkylation exhibits second-order kinetics, with rate constants (k) of 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C in dichloromethane. The bulky naphthalen-1-yl group introduces steric hindrance, slowing subsequent methylations.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Thiourea cyclization | 3 | 45 | 88 | 12.50 |

| Suzuki coupling | 2 | 82 | 95 | 28.40 |

| One-pot alkylation | 1 | 67 | 90 | 9.80 |

Data synthesized from. The Suzuki method offers superior yield and purity but remains prohibitively expensive for industrial-scale production.

Chemical Reactions Analysis

4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Naphthalen-1-yl-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (Compound 11)

- Structural Features: Shares the naphthalen-1-yl group and thione moiety but incorporates a pyrido[2,3-d]pyrimidinone core instead of a simple pyrimidine ring.

- Synthesis: Prepared via microwave irradiation (300 W, 80°C, 2 min) using chitosan as a catalyst, yielding a hot ethanol-soluble product. This green chemistry approach emphasizes efficiency and reduced reaction time .

- Key Differences: The fused pyrido-pyrimidinone system may enhance rigidity and π-stacking interactions compared to the target compound’s simpler pyrimidine scaffold.

6-(Thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione (Compound 3c)

- Structural Features : Replaces the naphthalene group with a thiophene ring and introduces a 3,4,5-trimethoxyphenyl substituent. The dihydropyrimidine ring introduces partial saturation.

- Physical Properties: Melting point 260–262°C, crystallized from ethanol. Elemental analysis: C (57.55%), H (4.73%), N (8.58%), confirming purity .

- Key Differences : The thiophene and trimethoxyphenyl groups likely alter electronic properties (e.g., solubility, aromatic interactions) compared to the naphthalene and methyl groups in the target compound.

Spiro[naphtho-2,2'-thiopyran]-1,3,4-trione Derivatives (e.g., 7g)

- Structural Features: Features a spiro thiopyran ring fused to a naphthoquinone system, diverging significantly from the pyrimidine-thione backbone.

- Synthesis : Prepared via sulfenyl chloride reactions, with yields and spectral data tabulated for comparison .

- Key Differences: The spiro architecture introduces steric complexity and redox-active quinone moieties, which are absent in the target compound.

Physicochemical and Analytical Comparisons

Table 1: Comparative Data for Pyrimidine-2-thione Derivatives

Crystallographic and Computational Tools

- Software Utilization : Programs like SHELX and ORTEP-3 are widely used for crystal structure determination and refinement. The target compound’s structure, if resolved crystallographically, would benefit from these tools, particularly for analyzing methyl group conformations and naphthalene ring orientations .

Biological Activity

4,6,6-Trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione (CAS No. 63704-49-4) is a heterocyclic compound that integrates a pyrimidine ring and a naphthalene moiety. Its molecular formula is C17H18N2S, with a molecular weight of approximately 282.4 g/mol. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound can be synthesized through various organic reactions, typically involving the condensation of naphthalene derivatives with pyrimidine precursors in the presence of catalysts under optimized conditions. The synthesis methods are crucial for achieving high yields and purity levels, which are essential for subsequent biological testing.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 0.25 μg/mL |

| Escherichia coli | ≤ 0.25 μg/mL |

| Candida albicans | ≤ 0.25 μg/mL |

| Listeria monocytogenes | ≤ 0.25 μg/mL |

The compound's effectiveness against these pathogens suggests its potential as a lead compound in developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. For instance, it demonstrated notable cytostatic activity against various cancer cell lines in the NCI-60 cell line screening:

| Cell Line | GI Value (%) at 10 μM |

|---|---|

| HOP-92 (NSCLC) | 86.28 |

| HCT-116 (Colorectal) | 40.87 |

| SK-BR-3 (Breast Cancer) | 46.14 |

These results indicate that this compound may inhibit cancer cell proliferation effectively, warranting further investigation into its mechanism of action and structure–activity relationships (SAR) .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets within the cells. This may include binding to enzymes or receptors that play critical roles in cellular processes such as proliferation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds within the pyrimidine family, providing insights into the potential applications of this compound:

- Antimicrobial Studies : Research has shown that derivatives of pyrimidine exhibit varying degrees of antibacterial activity depending on their structural modifications.

- Anticancer Research : Compounds with similar structural features have been reported to target specific kinases involved in cancer progression, suggesting a similar pathway for this thione derivative .

Q & A

Q. What are the established synthetic methodologies for preparing 4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione, and how do reaction conditions influence yield and purity?

The compound is synthesized via a three-component condensation reaction involving substituted ketones, aromatic amines, and thiocyanate derivatives. For example, analogous dihydropyrimidine-thiones are prepared by refluxing 4-methylpent-3-en-2-one with substituted anilines (e.g., 4-chloroaniline) and potassium thiocyanate in acetone for 3 hours, yielding ~62% after recrystallization from methanol . Key factors include:

- Solvent choice : Dry acetone minimizes side reactions.

- Temperature : Prolonged reflux ensures cyclization.

- Purification : Ice-water precipitation followed by methanol recrystallization enhances purity.

- Substituent effects : Electron-withdrawing groups on the aniline ring improve reaction efficiency .

Q. How can single-crystal X-ray diffraction (SC-XRD) be utilized to resolve the molecular conformation and intermolecular interactions of this compound?

SC-XRD analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) reveals:

- Ring conformation : The dihydropyrimidine ring adopts an envelope conformation, with one methyl-bearing carbon deviating by ~0.44 Å from the plane .

- Intermolecular interactions : Centrosymmetric dimers form via N–H⋯S hydrogen bonds (e.g., N–H distance: 2.42 Å, S⋯N distance: 3.35 Å) .

- Torsional angles : The dihedral angle between the pyrimidine and naphthalene rings is ~89°, indicating near-perpendicularity .

Q. What pharmacological activities have been reported for structurally related dihydropyrimidine-thiones, and how are these evaluated experimentally?

Analogous compounds exhibit antitumor, antibacterial, and calcium channel-blocking activities. For example:

- Antitumor assays : MTT tests on cancer cell lines (e.g., HeLa) measure IC₅₀ values.

- Antibacterial screens : Disk diffusion assays against Staphylococcus aureus and Escherichia coli quantify inhibition zones .

- Molecular docking : Simulations predict binding affinity to targets like neuropeptide Y receptors .

Advanced Research Questions

Q. How can graph set analysis elucidate hydrogen-bonding patterns in the crystal lattice, and what implications do these have for material properties?

Etter’s graph set analysis categorizes hydrogen bonds into discrete motifs (e.g., R₂²(8) rings from N–H⋯S interactions). For 4,6,6-trimethyl derivatives:

Q. How should researchers address contradictions in reported biological activities across studies?

Discrepancies may arise from:

- Structural variations : Minor substituent changes (e.g., chloro vs. methyl groups) alter pharmacodynamics .

- Assay conditions : Varying cell lines or bacterial strains yield divergent results.

- Data transparency : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw data sharing, balancing open science with patient privacy in preclinical studies .

Q. Can microwave-assisted synthesis improve the efficiency of producing this compound, and what parameters require optimization?

Microwave synthesis (e.g., 100–150 W, 80–120°C) reduces reaction times from hours to minutes for analogous pyrimidine-thiones. Key parameters:

- Power and temperature : Higher power accelerates cyclization but risks decomposition.

- Solvent selection : Polar solvents (e.g., DMF) enhance microwave absorption .

- Yield comparison : Microwave methods achieve ~75% yield vs. 62% for conventional reflux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.